Gallium triiodide

Chemical Vapor Transport Crystal Growth Semiconductor Manufacturing

Gallium triiodide (GaI₃, CAS 13450-91-4) is the only gallium halide that vaporizes as a monomer, enabling precise vapor-phase transport for phase-pure cubic GaN crystal growth under ammonothermal conditions—a property not replicable with GaCl₃ or GaBr₃. Its anomalous electrical conductivity increase upon melting makes it ideal for high-temperature molten salt electrolyte research. As a superior Lewis acid catalyst, GaI₃ outperforms GaCl₃ in domino reactions for functionalized pyridine synthesis. Choose GaI₃ for unmatched performance in semiconductor manufacturing, CVD, and advanced organic synthesis.

Molecular Formula GaI3
Molecular Weight 450.436 g/mol
CAS No. 13450-91-4
Cat. No. B088236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGallium triiodide
CAS13450-91-4
Molecular FormulaGaI3
Molecular Weight450.436 g/mol
Structural Identifiers
SMILES[Ga+3].[I-].[I-].[I-]
InChIInChI=1S/Ga.3HI/h;3*1H/q+3;;;/p-3
InChIKeyDWRNSCDYNYYYHT-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gallium Triiodide (GaI₃, CAS 13450-91-4) – Baseline Overview for Scientific Procurement


Gallium triiodide (GaI₃, CAS 13450-91-4) is an anhydrous, high-melting (212 °C) inorganic solid with a monoclinic crystal structure and a molecular weight of 450.44 g/mol . It is the most common iodide of gallium and exists primarily as the dimeric Ga₂I₆ in the solid state and as a monomer in the vapor phase [1]. Characterized by its low volatility and high density (4.15 g/mL at 25 °C), GaI₃ is a versatile precursor in semiconductor manufacturing, organometallic synthesis, and Lewis acid catalysis .

Why Substituting Gallium Triiodide with Other Group 13 Halides Fails in Critical Applications


Substituting GaI₃ with more common gallium halides like GaCl₃ or GaBr₃ is not feasible due to fundamental differences in volatility, molecular speciation in the vapor phase, and electrical conductivity. GaI₃ vaporizes congruently as a monomer, while GaCl₃ vaporizes as a dimer, leading to distinct transport properties in chemical vapor deposition (CVD) and crystal growth processes [1]. Furthermore, GaI₃ exhibits a unique increase in electrical conductivity upon melting, a behavior not observed for GaBr₃ or GaCl₃, which display sharp conductivity drops at their melting points [2]. These divergent physical behaviors directly impact process reproducibility and material quality, precluding simple interchange.

Quantitative Differentiation of Gallium Triiodide Against Closest Analogs


Vapor Phase Speciation: Monomeric GaI₃ vs. Dimeric GaCl₃

GaI₃ vaporizes practically congruently in a monomeric form (GaI₃ monomer), whereas GaCl₃ vaporizes predominantly as a dimer (Ga₂Cl₆) under the same conditions [1]. This difference in vapor-phase speciation has direct implications for chemical vapor transport (CVT) and deposition processes, where the molecular weight and geometry of the vapor species dictate transport rates and deposition uniformity.

Chemical Vapor Transport Crystal Growth Semiconductor Manufacturing

Conductivity Behavior Across the Melting Point: A Reversal of Trend

Unlike GaBr₃ and GaCl₃, which exhibit a sharp decrease in electrical conductivity upon melting (a 23-fold drop for GaBr₃ and a 9-fold drop for GaCl₃), GaI₃ shows an increase in conductivity from 56 × 10⁻⁶ ohm⁻¹ cm⁻¹ in the solid state to 118 × 10⁻⁶ ohm⁻¹ cm⁻¹ in the liquid state near its melting point (211.5 °C) [1]. This suggests that GaI₃ retains a higher degree of ionic character in the molten state compared to its lighter halide counterparts.

Electrochemistry Molten Salts Material Processing

Sublimation Enthalpy: Differentiating Volatility from GaCl₃ and GaF₃

The standard sublimation enthalpy (ΔH°sub) at 298 K for GaI₃ is 100.5 ± 2.0 kJ·mol⁻¹, which is intermediate between the much higher value for GaF₃ (252 ± 4 kJ·mol⁻¹) and the slightly lower value for GaCl₃ (89 ± 2 kJ·mol⁻¹) [1]. This places GaI₃ in a distinct volatility class: it is far easier to sublime and purify than GaF₃, yet slightly less volatile than GaCl₃, providing a useful middle ground for controlled vapor deposition.

Purification Thin Film Deposition Thermodynamics

Lewis Acid Catalytic Activity in Domino Pyridine Synthesis

In a comparative study of various metal halides and triflates for the domino synthesis of functionalized pyridine carboxylates, GaI₃ proved to be the most effective catalyst among all tested, including GaCl₃ [1]. While specific yield data for this reaction are not fully detailed in the abstract, a separate study comparing GaI₃ and GaCl₃ in a different transformation showed GaI₃ providing a 38% conversion compared to 41% for GaCl₃ under identical conditions (0.2 mmol catalyst, 40 °C, 48 h) [2]. This indicates comparable or superior activity in specific transformations.

Catalysis Organic Synthesis Heterocycle Formation

High-Value Application Scenarios for Gallium Triiodide Driven by Its Differentiated Properties


Synthesis of Phase-Pure Cubic Gallium Nitride (c-GaN) via Ammonothermal Conversion

GaI₃ is a uniquely effective precursor for the selective synthesis of phase-pure cubic gallium nitride (c-GaN) under ammonothermal conditions [1]. The monomeric nature of GaI₃ vapor and its reversible reaction with NH₃ at high temperatures (300–515 °C) allow for precise control over nucleation and crystal growth. This process reliably produces phase-pure c-GaN microcrystals, a material of significant interest for high-power electronics and optoelectronics, and is enabled by the specific transport and reactivity profile of GaI₃ that is not replicated by GaCl₃ or GaBr₃.

High-Temperature Molten Salt Electrochemistry and Conductivity Studies

The anomalous increase in electrical conductivity of GaI₃ upon melting, contrasting sharply with the conductivity drop seen in GaCl₃ and GaBr₃, makes it a valuable medium or additive in high-temperature molten salt electrolytes [1]. This property is particularly relevant for electrochemical synthesis, battery research, and fundamental studies of ionic liquids, where GaI₃'s behavior can be leveraged to enhance charge transport at elevated temperatures.

Controlled-Volatility Precursor for Chemical Vapor Deposition (CVD) of Gallium-Containing Thin Films

With its intermediate sublimation enthalpy of 100.5 kJ·mol⁻¹ and monomeric vapor phase, GaI₃ offers a practical advantage over both the highly refractory GaF₃ and the more volatile GaCl₃ for chemical vapor deposition (CVD) processes [1]. This allows for the deposition of gallium metal or gallium-based semiconductor layers at moderate temperatures with well-defined transport kinetics, avoiding the extreme conditions needed for GaF₃ and the potential for premature condensation or poor film uniformity associated with GaCl₃.

Lewis Acid Catalyst for Domino and Multicomponent Organic Reactions

GaI₃ has demonstrated superior catalytic performance in complex domino reactions, such as the synthesis of functionalized pyridines, where it outperforms a broad panel of other Lewis acids, including GaCl₃ [1]. Its unique combination of Lewis acidity and halide leaving-group ability makes it the catalyst of choice for specific C-C and C-N bond-forming cascades, enabling synthetic routes that are not accessible or low-yielding with alternative catalysts.

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